molecular formula C28H17N5S B12057532 2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile CAS No. 1393343-60-6

2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile

Cat. No.: B12057532
CAS No.: 1393343-60-6
M. Wt: 455.5 g/mol
InChI Key: FWTUEQONZCDFRW-UHFFFAOYSA-N
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Description

2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique donor-acceptor-donor (D-A-D) structure, which makes it highly valuable in photovoltaic applications such as dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile typically involves the cyanation of 4(7)-bromo-2,1,3-benzothiadiazoles. One effective method includes the reaction of (E)-4-(2-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)vinyl)-N,N-diphenylaniline with cyanating agents. The best yield is achieved by heating with zinc cyanide in NMP at 120°C in the presence of tetrakis(triphenylphosphine)palladium (0) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. The use of efficient catalysts and controlled reaction conditions are crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile undergoes various chemical reactions, including:

    Cyanation: Introduction of a cyano group into the molecule.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include cyano derivatives and substituted benzothiadiazoles, which are valuable intermediates for further chemical transformations .

Scientific Research Applications

2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile involves its donor-acceptor-donor (D-A-D) structure. This configuration facilitates efficient electron transfer and light absorption, making it highly effective in photovoltaic and optoelectronic applications . The molecular targets and pathways involved include the interaction with light photons and subsequent electron excitation and transfer processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile
  • 2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)propanedinitrile
  • 4,7-Bis(2-bromo-5-thienyl)-2,1,3-benzothiadiazole

Uniqueness

The uniqueness of this compound lies in its specific D-A-D structure, which provides superior electron transfer and light absorption properties compared to other similar compounds .

Properties

CAS No.

1393343-60-6

Molecular Formula

C28H17N5S

Molecular Weight

455.5 g/mol

IUPAC Name

2-[[4-[4-(N-phenylanilino)phenyl]-2,1,3-benzothiadiazol-7-yl]methylidene]propanedinitrile

InChI

InChI=1S/C28H17N5S/c29-18-20(19-30)17-22-13-16-26(28-27(22)31-34-32-28)21-11-14-25(15-12-21)33(23-7-3-1-4-8-23)24-9-5-2-6-10-24/h1-17H

InChI Key

FWTUEQONZCDFRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C5=NSN=C45)C=C(C#N)C#N

Origin of Product

United States

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